molecular formula C14H9BrN4O2 B2579084 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-92-5

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2579084
CAS No.: 862809-92-5
M. Wt: 345.156
InChI Key: CXPVFKTWFLHPFL-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromine atom and the oxadiazole ring in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with pyridine: The final step involves the coupling of the oxadiazole derivative with a pyridine moiety, which can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles, forming new C-C, C-N, or C-O bonds.

Common reagents used in these reactions include brominating agents, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and the bromine atom allows it to bind to various enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    4-bromo-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical properties and biological activities.

    4-bromo-N-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)benzamide:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the bromine atom, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVFKTWFLHPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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